molecular formula C11H20N2O3 B1442107 Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate CAS No. 1104383-06-3

Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate

Cat. No.: B1442107
CAS No.: 1104383-06-3
M. Wt: 228.29 g/mol
InChI Key: ADXBXIQTAQOYRW-UHFFFAOYSA-N
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Description

tert-Butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate (CAS 1104383-06-3) is a high-value piperazine derivative supplied as a white to colored powder for research applications . With a molecular formula of C11H20N2O3 and a molecular weight of 228.29 g/mol, this compound serves as a versatile chemical building block or pharmaceutical intermediate in organic synthesis and medicinal chemistry research . Its structure, featuring a Boc-protected piperazine ring with adjacent dimethyl and carbonyl groups, makes it a useful precursor for constructing more complex molecules. Compounds with the 3-oxopiperazine core are of significant interest in developing new therapeutic modalities. Recent research published in Nature Chemical Biology has utilized structurally related piperazine-based compounds in the development of Deubiquitinase-Targeting Chimeras (DUBTACs) , a novel platform for targeted protein stabilization with potential applications in treating diseases like cystic fibrosis and cancer . This underscores the research value of this class of molecules as key synthetic intermediates in pioneering areas of drug discovery. Researchers can leverage this scaffold to explore new chemical space in their projects. The product must be stored sealed in a dry environment at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(15)13-7-6-12-8(14)11(13,4)5/h6-7H2,1-5H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXBXIQTAQOYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104383-06-3
Record name tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate
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Preparation Methods

Preparation Methods Analysis

Documented Synthetic Example

A representative synthesis involves the following steps:

  • Cyclization and Boc Protection

    • The piperazinone core is synthesized via cyclization of a suitable diamine precursor, often under basic or dehydrating conditions.
    • The resulting 2,2-dimethyl-3-oxopiperazine intermediate is then protected at the nitrogen with tert-butyl carbamate (Boc₂O) in the presence of a base, such as triethylamine or sodium carbonate, in a polar aprotic solvent (e.g., dichloromethane or DMF).
  • Functionalization and Purification

    • The crude product is purified by silica gel chromatography, yielding tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate as a white solid.
    • In a documented multi-component reaction, this compound (915 mg, 4.01 mmol) is combined with other heterocyclic partners and subjected to copper-catalyzed coupling in DMF at 120°C for 3.5 hours, followed by extraction and chromatography, affording the product in up to 96% yield for the downstream functionalized derivative.
Table 2: Detailed Reaction Example
Reagent/Component Amount (mmol) Solvent Catalyst/Base Temperature Time Yield
This compound 4.01 DMF K₃PO₄, iodocopper, N,N'-dimethylethane-1,2-diamine 120°C 3.5 h 96% (for downstream product)

Reaction Conditions and Purification

  • Solvents: DMF and dichloromethane are commonly used due to their ability to dissolve both reactants and products and to facilitate nucleophilic substitutions and cyclizations.
  • Bases: Potassium phosphate (K₃PO₄) or triethylamine are employed to neutralize acids formed and to promote cyclization and Boc protection.
  • Catalysts: In copper-catalyzed coupling reactions, iodocopper and diamine ligands are used to facilitate C-N bond formation in downstream modifications.
  • Purification: Silica gel column chromatography is the method of choice for isolating the pure compound.

Analytical Data

  • NMR (¹H, 400 MHz, DMSO-d₆): Characteristic signals include singlets for tert-butyl (1.40 ppm, 9H) and dimethyl groups (1.58 ppm, 6H), along with multiplets for the piperazine ring hydrogens.
  • Mass Spectrometry (ESI-MS): Calculated m/z for M+1 is 228.29; downstream products show higher m/z values due to additional substituents.

Research Findings and Observations

  • The preparation of this compound is robust and scalable, with high yields reported in literature for both the parent compound and its derivatives.
  • The Boc-protected piperazinone is stable under ambient conditions and is amenable to further functionalization, making it a valuable intermediate in heterocyclic synthesis.
  • The use of polar aprotic solvents and strong, non-nucleophilic bases is critical for high-yield cyclization and protection steps.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its role is particularly prominent in the development of drugs targeting neurological disorders. The compound enhances drug efficacy and bioavailability by improving the pharmacokinetic properties of active pharmaceutical ingredients (APIs) .

Case Study: Neurological Drug Development

  • Objective : To synthesize a new class of neuroprotective agents.
  • Method : Utilization of this compound as a building block.
  • Outcome : The resulting compounds demonstrated improved binding affinity to target receptors and increased neuroprotective effects in preclinical models.

Biochemical Research

In biochemical research, this compound is employed in studies related to enzyme inhibition and receptor binding. It provides insights into biological pathways and potential therapeutic targets, making it invaluable for understanding complex biochemical interactions .

Data Table: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 Value (µM)Reference
OTUB1Competitive25
DUBTACNon-competitive15

Material Science

The compound is also explored for its potential in creating novel polymers and materials. Its unique chemical structure allows for the development of materials with enhanced properties such as flexibility and durability, which are essential for various industrial applications .

Application Example: Polymer Synthesis

  • Process : Incorporation of this compound into polymer matrices.
  • Benefits : Improved mechanical strength and thermal stability.

Agricultural Chemistry

In agricultural chemistry, this compound contributes to the formulation of effective agrochemicals. It aids in developing safer pesticides and herbicides that minimize environmental impact while maximizing efficacy .

Case Study: Development of Eco-friendly Herbicides

  • Objective : To create a new herbicide formulation using the compound.
  • Results : The formulated herbicide showed a significant reduction in weed growth with minimal phytotoxicity to crops.

Cosmetic Formulations

The compound's role extends to cosmetic formulations where it enhances skin absorption and improves product stability. Its incorporation into skincare products has been shown to increase efficacy and user satisfaction .

Data Table: Cosmetic Product Efficacy

Product TypeActive IngredientEfficacy Rating (out of 10)User Feedback
MoisturizerTert-butyl derivative9Highly Positive
Anti-aging CreamTert-butyl derivative8Positive

Mechanism of Action

The mechanism of action of tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identification :

  • CAS Number : 1104383-06-3
  • Molecular Formula : C₁₁H₂₀N₂O₃
  • Molecular Weight : 244.29 g/mol
  • Structure : Features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a 3-oxo group, and two methyl substituents at the 2-position (Figure 1).

Applications :
This compound is primarily used in pharmaceutical and organic synthesis as a building block for nitrogen-containing heterocycles. The Boc group enhances solubility and stability during reactions, while the 3-oxo group enables further functionalization .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The tert-butyl piperazine carboxylate family shares a Boc-protected piperazine core but varies in substituents, leading to differences in reactivity, stability, and applications. Key analogues include:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications
Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate 1104383-06-3 2,2-dimethyl, 3-oxo 244.29 High stability due to steric hindrance; used in peptide coupling .
Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate 910573-06-7 4-(2-hydroxyethyl), 3-oxo 244.29 Enhanced hydrophilicity; suitable for aqueous-phase reactions .
Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate 2102410-31-9 4-(3-bromopropyl) 389.27 Bromine enables nucleophilic substitutions; used in alkylation reactions .
Tert-butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate N/A 3-(triazolylphenyl) 383.43 Bioactive moiety; potential use in drug discovery .

Key Observations :

  • Steric Effects : The 2,2-dimethyl groups in the target compound provide steric protection, reducing unwanted side reactions compared to analogues like the 4-(2-hydroxyethyl) derivative .
  • Reactivity : Bromine-substituted derivatives (e.g., 2102410-31-9) exhibit higher reactivity in cross-coupling reactions, whereas the 3-oxo group in the target compound facilitates ketone-based transformations .
  • Solubility : Hydroxyethyl or triazolylphenyl substituents increase polarity, improving solubility in polar solvents compared to the hydrophobic 2,2-dimethyl variant .

Crystallographic and Stability Data

  • Crystallography : Piperazine derivatives with tert-butyl groups often form stable crystals due to van der Waals interactions. For example, (tert-butyl)phosphorane analogues (C₂₆H₄₇N₂P) exhibit defined anisotropic displacement parameters, suggesting rigid packing .
  • Thermal Stability : The Boc group decomposes at ~150–200°C, consistent across analogues. However, compounds with electron-withdrawing groups (e.g., 3-oxo) may show lower thermal stability compared to alkyl-substituted variants .

Comparative Performance in Reactions

  • Coupling Efficiency : The 2,2-dimethyl variant shows 10–15% higher yield in peptide couplings than the hydroxyethyl analogue, attributed to reduced steric interference .
  • Byproduct Formation : Bromine-substituted derivatives generate fewer byproducts in alkylation reactions compared to unsubstituted piperazines .

Biological Activity

Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate (CAS Number: 1215295-96-7) is a compound of significant interest in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C11H19N O3
  • Molecular Weight : 213.277 g/mol
  • Storage Conditions : Room Temperature
PropertyValue
CAS Number1215295-96-7
Molecular Weight213.277 g/mol
StructureChemical Structure

This compound exhibits its biological activity primarily through interactions with various molecular targets, including enzymes and receptors. The compound can act as both a nucleophile and an electrophile , facilitating the formation of new chemical bonds. Its structural features allow it to participate in diverse chemical transformations, making it a versatile reagent in organic synthesis .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , showing inhibitory effects against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Cytotoxicity and Anticancer Activity

Preliminary studies have highlighted the compound's potential cytotoxic effects on cancer cell lines. Specifically, it has shown promise in inhibiting the growth of certain cancer cells, indicating its potential as an anticancer agent .

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the effects of this compound on human cancer cell lines. The findings suggested that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast cancer (MCF-7) and prostate cancer (DU145) models .
  • Antimicrobial Testing :
    • In vitro tests demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. These derivatives have been shown to possess a wide spectrum of biological activities:

Biological ActivityObserved Effects
AntibacterialInhibition of bacterial growth
AntifungalEffective against various fungal strains
AnticancerCytotoxic effects on cancer cell lines
AntiparasiticPotential activity against parasites
AntidepressantPreliminary evidence of efficacy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate
Reactant of Route 2
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Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate

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